molecular formula C12H15N B12929868 3-(Hex-1-yn-1-yl)aniline CAS No. 923027-32-1

3-(Hex-1-yn-1-yl)aniline

Cat. No.: B12929868
CAS No.: 923027-32-1
M. Wt: 173.25 g/mol
InChI Key: DEZKLLIDLSOUHX-UHFFFAOYSA-N
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Description

3-(Hex-1-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a hexynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-yn-1-yl)aniline typically involves the coupling of aniline with a hexynyl halide under basic conditions. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hex-1-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and sensors

Mechanism of Action

The mechanism of action of 3-(Hex-1-yn-1-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hex-1-yn-1-yl)aniline
  • 4-(Hex-1-yn-1-yl)aniline
  • 3-(Hex-1-yn-1-yl)phenol

Uniqueness

3-(Hex-1-yn-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The position of the hexynyl group on the aniline ring can affect the compound’s electronic and steric characteristics, making it distinct from other similar compounds .

Properties

IUPAC Name

3-hex-1-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZKLLIDLSOUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737479
Record name 3-(Hex-1-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923027-32-1
Record name 3-(Hex-1-yn-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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